

Carotegrast Demonstrates Efficacy in Mucosal Healing for Ulcerative Colitis: A Comparative Analysis

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Compound of Interest

Compound Name: Carotegrast

Cat. No.: B1668454

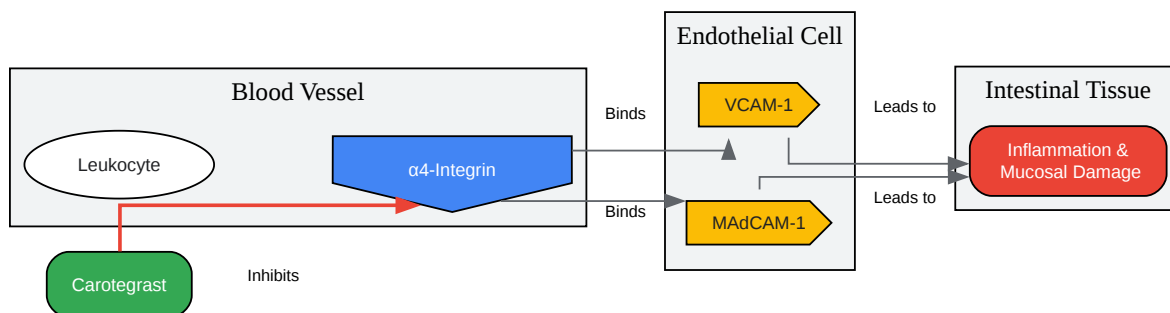
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TOKYO, Japan – November 7, 2025 – **Carotegrast**, an oral, small-molecule $\alpha 4$ -integrin antagonist, has shown significant promise in inducing mucosal healing in patients with moderately active ulcerative colitis (UC). This guide provides a comprehensive comparison of **carotegrast**'s performance against established alternative therapies, supported by data from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **carotegrast**'s therapeutic potential.

Mechanism of Action: A Targeted Approach

Carotegrast methyl is a prodrug that is converted to its active form, **carotegrast**, in the liver.[1] **Carotegrast** functions as an antagonist of $\alpha 4$ -integrin, a protein expressed on the surface of leukocytes.[2] By blocking the interaction of $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins with their respective ligands—vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1)—**carotegrast** effectively inhibits the migration of these inflammatory cells into the gastrointestinal tract.[3][4][5] This targeted inhibition of leukocyte trafficking reduces inflammation and promotes the healing of the intestinal mucosa.[2][6]



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Carotegrast's Mechanism of Action

Comparative Efficacy in Mucosal Healing

The following tables summarize the mucosal healing rates of **carotegrast** and its alternatives as observed in their respective pivotal clinical trials. Mucosal healing is a critical endpoint in UC treatment, associated with improved long-term outcomes.^{[7][8]}

Induction Therapy

Drug	Trial	Dosage	Timepoint	Mucosal Healing Rate (Drug)	Mucosal Healing Rate (Placebo)
Carotegrast	Phase 3 (NCT03531892)	960 mg, three times daily	Week 8	55%	27%
Vedolizumab	GEMINI 1	300 mg IV at weeks 0 and 2	Week 6	40.9%	24.3%
Tofacitinib	OCTAVE Induction 1 & 2	10 mg, twice daily	Week 8	31.3% & 28.4%	15.6% & 11.6%
Infliximab	ACT-1 & ACT-2	5 mg/kg IV at weeks 0, 2, 6	Week 8	62% & 60.3%	33.9% & 30.9%

Mucosal healing defined as a Mayo endoscopic subscore of 0 or 1.

Maintenance Therapy

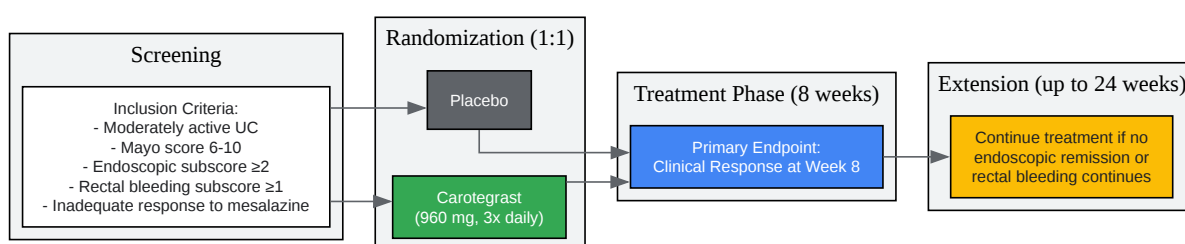
Drug	Trial	Dosage	Timepoint	Mucosal Healing Rate (Drug)	Mucosal Healing Rate (Placebo)
Vedolizumab	GEMINI 1	300 mg IV every 8 weeks	Week 52	51.6%	13.1%
Tofacitinib	OCTAVE Sustain	5 mg or 10 mg, twice daily	Week 52	37.4% or 45.7%	13.1%
Infliximab	ACT-1	5 mg/kg IV every 8 weeks	Week 54	45.5%	18.2%

Mucosal healing defined as a Mayo endoscopic subscore of 0 or 1.

Detailed Experimental Protocols

A summary of the methodologies for the key clinical trials is provided below to allow for a critical appraisal of the presented data.

Carotegrast: Phase 3 Study (NCT03531892)



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Carotegrast Phase 3 Trial Workflow

This multicenter, randomized, double-blind, placebo-controlled study enrolled patients with moderately active UC who had an inadequate response or intolerance to mesalazine.^{[9][10][11]} Patients were randomized to receive oral **carotegrast** 960 mg three times daily or a placebo for 8 weeks.^{[9][10][11]} The primary endpoint was clinical response at week 8, defined as a reduction in the Mayo Clinic score of $\geq 30\%$ and ≥ 3 points, with a decrease in the rectal bleeding subscore of ≥ 1 or an absolute subscore of ≤ 1 , and an endoscopic subscore of ≤ 1 .^{[9][10][11]} Patients who did not achieve endoscopic remission or cessation of rectal bleeding could continue treatment for up to 24 weeks.^{[9][10][11]}

Vedolizumab: GEMINI 1

The GEMINI 1 trial was a randomized, double-blind, placebo-controlled study that evaluated vedolizumab in patients with moderately to severely active UC who had failed at least one conventional therapy.^[12] The induction phase involved two intravenous doses of 300 mg

vedolizumab or placebo at weeks 0 and 2.[12] The primary endpoint for the induction phase was clinical response at week 6.[13] Patients who responded to induction therapy were then re-randomized to receive vedolizumab every 8 or 4 weeks, or placebo, for up to 52 weeks.[12] The primary endpoint for the maintenance phase was clinical remission at week 52.[13] Mucosal healing was a key secondary endpoint, defined as a Mayo endoscopic subscore of 0 or 1.[13]

Tofacitinib: OCTAVE Induction 1 & 2 and OCTAVE Sustain

The OCTAVE program consisted of two identical induction trials (OCTAVE Induction 1 and 2) and a maintenance trial (OCTAVE Sustain).[3][14] These randomized, double-blind, placebo-controlled studies enrolled patients with moderately to severely active UC.[3][14] In the induction trials, patients received 10 mg of tofacitinib twice daily or a placebo for 8 weeks.[3][14] The primary endpoint was remission at week 8.[15] Patients who achieved a clinical response in the induction trials were then re-randomized to receive 5 mg or 10 mg of tofacitinib twice daily, or a placebo, for 52 weeks in the OCTAVE Sustain trial.[15] The primary endpoint for the maintenance trial was remission at week 52.[15] Mucosal healing, defined as a Mayo endoscopic subscore of 0 or 1, was a key secondary endpoint in all three trials.[15][16]

Infliximab: ACT-1 & ACT-2

The Active Ulcerative Colitis Trials (ACT-1 and ACT-2) were randomized, double-blind, placebo-controlled studies that assessed the efficacy of infliximab in patients with moderate-to-severe UC who had not responded to conventional therapies.[6][7] Patients received intravenous infusions of 5 mg/kg or 10 mg/kg of infliximab, or a placebo, at weeks 0, 2, and 6, and then every 8 weeks.[17] The primary endpoints were clinical response and remission at week 8 and week 30 (and week 54 for ACT-1).[17] Mucosal healing was defined as a Mayo endoscopic subscore of 0 or 1.[7][17]

Conclusion

Carotegrast presents a promising oral therapeutic option for the induction of mucosal healing in patients with moderately active ulcerative colitis. Its targeted mechanism of action offers an alternative to systemically acting agents. The comparative data from clinical trials indicate that **carotegrast**'s efficacy in achieving mucosal healing is competitive with other established

advanced therapies. Further real-world evidence and head-to-head trials will be valuable in positioning **carotegrast** within the evolving treatment landscape for ulcerative colitis.

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